2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
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Overview
Description
2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9Cl2NO3S. It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted benzenesulfonamides, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, affecting bacterial growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- 2,5-Dichloro-N-(3,5-dibromo-4-hydroxyphenyl)benzamide
Uniqueness
2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding interactions, enhancing its potential as a bioactive molecule .
Properties
IUPAC Name |
2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-5-6-9(14)12(7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOVPOYKUJTBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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